1,2,3,4,5-Pentabromo-6-chlorocyclohexane
Overview
Description
1,2,3,4,5-Pentabromo-6-chlorocyclohexane is a halogenated flame retardant known for its high efficacy in fireproofing applications. This compound, with the molecular formula C6H6Br5Cl, is characterized by its white solid appearance and its insolubility in water . It has been used primarily in polystyrene foams to enhance their fire resistance .
Preparation Methods
The synthesis of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process begins with the bromination of cyclohexane using bromine in the presence of a catalyst, followed by chlorination using chlorine gas. The reaction conditions must be carefully controlled to ensure the selective substitution of hydrogen atoms with bromine and chlorine . Industrial production methods often involve large-scale reactors and stringent safety protocols to handle the reactive halogen gases .
Chemical Reactions Analysis
1,2,3,4,5-Pentabromo-6-chlorocyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Reactivity with Strong Oxidizing and Reducing Agents: It is incompatible with strong oxidizing and reducing agents, which can lead to decomposition or other side reactions.
Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-chlorocyclohexane has been studied for its applications in various fields:
Chemistry: It is used as a model compound to study the reactivity of halogenated cyclohexanes.
Biology and Medicine: Research has explored its potential effects on biological systems, including its toxicity and environmental impact.
Mechanism of Action
The flame-retardant properties of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane are attributed to its ability to interfere with the combustion process. The halogen atoms in the compound release halogen radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion reaction. This process reduces the heat released and slows down the spread of fire .
Comparison with Similar Compounds
1,2,3,4,5-Pentabromo-6-chlorocyclohexane can be compared with other halogenated flame retardants such as:
Hexabromocyclododecane (HBCD): Another brominated flame retardant used in polystyrene foams.
Tetrabromobisphenol A (TBBPA): Commonly used in electronic equipment.
Decabromodiphenyl ether (DecaBDE): Used in textiles and plastics.
Compared to these compounds, this compound is unique due to its specific halogenation pattern, which provides distinct reactivity and flame-retardant properties .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-chlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOSVZSBPTTWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Br)Br)Br)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br5Cl | |
Record name | PENTABROMOCHLOROCYCLOHEXANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025828 | |
Record name | Pentabromochlorocyclohexane | |
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Molecular Weight |
513.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromochlorocyclohexane is a white solid. (NTP, 1992), White solid; [CAMEO] | |
Record name | PENTABROMOCHLOROCYCLOHEXANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,4,5-Pentabromo-6-chlorocyclohexane | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | PENTABROMOCHLOROCYCLOHEXANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000346 [mmHg] | |
Record name | 1,2,3,4,5-Pentabromo-6-chlorocyclohexane | |
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CAS No. |
87-84-3 | |
Record name | PENTABROMOCHLOROCYCLOHEXANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20845 | |
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Record name | Pentabromochlorocyclohexane | |
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Record name | Chloropentabromocyclohexane | |
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Record name | Cyclohexane, 1,2,3,4,5-pentabromo-6-chloro- | |
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Record name | Pentabromochlorocyclohexane | |
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Record name | 1,2,3,4,5-pentabromo-6-chlorocyclohexane | |
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Record name | 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE | |
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Record name | 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE | |
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Melting Point |
374 to 388 °F (NTP, 1992) | |
Record name | PENTABROMOCHLOROCYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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